1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole
Description
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole (CAS: 852227-94-2) is a boron-containing heterocyclic compound featuring a 1,2,4-triazole core linked to a phenyl ring substituted with a pinacol boronate ester. This structural motif renders it valuable as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing conjugated systems in materials science and pharmaceuticals . Its molecular formula is C₁₅H₁₉BN₂O₂, with a molecular weight of 270.14 g/mol .
Properties
CAS No. |
1888441-46-0 |
|---|---|
Molecular Formula |
C14H18BN3O2 |
Molecular Weight |
271.12 g/mol |
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-5-7-12(8-11)18-10-16-9-17-18/h5-10H,1-4H3 |
InChI Key |
AXOBOLQSSQIPMC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=NC=N3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of phenylboronic acid with 1H-1,2,4-triazole in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere. The reaction typically requires heating and the use of a solvent like toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can be reduced to form aminotriazoles.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are typically employed.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Aminotriazoles: Resulting from the reduction of the triazole ring.
Substituted Phenyl Derivatives: Produced through electrophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Antifungal and Antimicrobial Properties
The compound has been investigated for its antifungal properties. Research indicates that derivatives of 1H-1,2,4-triazole exhibit potent antifungal activity against various strains of fungi. The incorporation of boron-containing moieties enhances the biological activity of these triazoles by improving their solubility and bioavailability .
Cancer Research
Studies have shown that triazole derivatives can act as inhibitors of certain cancer cell lines. The boron atom in the compound plays a crucial role in modulating biological interactions and enhancing anticancer activity. For instance, the compound's ability to inhibit specific enzymes involved in cancer progression has been documented .
Materials Science
Polymer Chemistry
In polymer science, 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole is utilized as a monomer in the synthesis of advanced materials. Its unique structure allows it to form cross-linked networks that exhibit enhanced thermal stability and mechanical properties. This makes it suitable for applications in high-performance coatings and adhesives .
Nanotechnology
The compound has also been explored for its role in nanotechnology. Its ability to coordinate with metal ions facilitates the development of nanocomposites with tailored properties for electronic applications. These nanocomposites can be used in sensors and photovoltaic devices due to their improved conductivity and stability .
Catalysis
Catalytic Applications
The boron-containing triazole has shown promise as a catalyst in various organic reactions. Its ability to stabilize transition states and lower activation energies makes it an effective catalyst for reactions such as Suzuki coupling and other cross-coupling reactions. The incorporation of this compound into catalytic systems has demonstrated increased reaction rates and yields .
Case Studies
Mechanism of Action
The mechanism by which 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine or cysteine, in enzymes, thereby modulating their activity. The triazole ring can interact with nucleic acids and proteins, influencing various biological processes.
Comparison with Similar Compounds
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
- Structure : Replaces the 1,2,4-triazole with a pyrazole ring.
- Molecular Formula : C₁₅H₁₉BN₂O₂ (identical to the triazole derivative).
- Key Difference: Pyrazole’s two nitrogen atoms (vs.
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Methyl-substituted pyrazole with a boronate ester.
- Molecular Formula : C₁₁H₁₉BN₂O₂.
- Key Feature : Methyl group enhances stability but may reduce solubility in polar solvents .
Reactivity in Cross-Coupling Reactions
The pinacol boronate ester group enables participation in Suzuki-Miyaura reactions. Compared to analogs:
- Triazole vs. Pyrazole : The triazole’s electron-deficient nature accelerates oxidative addition with palladium catalysts but may require optimized conditions for transmetallation .
- Biological Derivatives: Compounds like N-(4-(3-bromo-1H-1,2,4-triazol-1-yl)phenyl)-4-(3-fluoro-5-morpholinophenyl)pyrimidin-2-amine () demonstrate the triazole-boronate’s utility in medicinal chemistry, though direct comparisons of coupling efficiency are lacking .
Data Tables
Table 1. Key Properties of Selected Boronate-Containing Compounds
Biological Activity
The compound 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole is part of the triazole family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, anticancer properties, and structure-activity relationships (SAR).
Synthesis
The synthesis of triazole derivatives often involves various methods such as ultrasound-assisted reactions. For instance, a study reported the efficient synthesis of N-substituted 1,2,4-triazole derivatives using ultrasound radiation to enhance yields significantly compared to conventional methods . This method has been pivotal in producing compounds with varying biological activities.
Anticancer Activity
A significant area of research has focused on the anticancer potential of triazole derivatives. In a study involving various 1,2,4-triazole derivatives against the HepG2 liver cancer cell line, compounds with electron-donating groups exhibited notable anti-proliferative effects. The most potent compound demonstrated an IC50 value of 13.004 µg/mL , indicating strong anticancer activity .
Table 1: Anticancer Activity of Selected Triazole Derivatives
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| 6d | 13.004 | High |
| 6b | 15.200 | Moderate |
| 6f | 20.500 | Moderate |
| 6e | 28.399 | Low |
This table summarizes the IC50 values for selected compounds from the study, providing a clear view of their relative activities.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that the presence of electron-donating groups at specific positions on the phenyl ring significantly enhances biological activity. For example, compounds with methyl substituents at the ortho and meta positions showed improved efficacy compared to those with electron-withdrawing groups like bromo .
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis
Other Biological Activities
Beyond anticancer properties, triazole derivatives have shown potential in other areas:
- Antimicrobial Activity : Some derivatives have been tested for antibacterial properties against strains such as Staphylococcus aureus and Bacillus cereus. The presence of halogen substituents was noted to enhance antibacterial activity significantly .
- Enzyme Inhibition : Certain triazole analogs have demonstrated moderate inhibition against carbonic anhydrase-II enzyme, with IC50 values ranging from 13.8 µM to 35.7 µM . The structural features contributing to this inhibition were identified through molecular docking studies.
Case Studies
Several case studies highlight the diverse applications of triazole derivatives:
- Case Study on HepG2 Cells : Research showed that specific triazole compounds effectively inhibited cell proliferation in HepG2 cells through apoptosis induction mechanisms.
- Inhibitory Effects on Carbonic Anhydrase : A study detailed how triazole derivatives bind to the active site of carbonic anhydrase-II, suggesting potential therapeutic applications in conditions requiring enzyme modulation.
Q & A
Q. What are the optimal synthetic routes for preparing 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole?
The compound is synthesized via multi-step reactions. A common approach involves coupling a boronic ester precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) with a triazole-containing aryl halide under Suzuki-Miyaura cross-coupling conditions. For example, describes using phenylboronic acid derivatives with hydrazine hydrate under acidic conditions (ethanol/methanol, reflux). Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve yield.
- Purification : Column chromatography or recrystallization to achieve >97% purity .
Q. How is the compound characterized structurally and functionally?
Characterization involves:
- Spectroscopy : ¹H/¹³C NMR confirms the triazole ring and boronate ester positions (e.g., δ 8.1–8.3 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS validates molecular weight (270.14 g/mol) .
- X-ray crystallography : Resolves bond angles and steric effects from the tetramethyl dioxaborolane group .
- Elemental analysis : Matches calculated vs. experimental C, H, N, and B content .
Q. What are the primary applications in organic synthesis?
The compound serves as a boronate ester intermediate for:
- Suzuki-Miyaura cross-coupling : To synthesize biaryl triazole derivatives for drug discovery .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked polymers .
Advanced Research Questions
Q. How do steric and electronic effects of the tetramethyl dioxaborolane group influence reactivity in cross-coupling reactions?
The tetramethyl groups create steric hindrance, slowing transmetallation in Suzuki reactions. Computational studies (DFT) show:
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
notes low antifungal activity but high plant-growth regulatory activity in triazole derivatives. Contradictions arise from:
- Target specificity : Fungal CYP51 enzyme inhibition requires larger substituents, whereas plant-growth regulation relies on auxin-like triazole interactions.
- Experimental design : Bioassays should use standardized fungal strains (e.g., Candida albicans ATCC 10231) and plant models (e.g., Arabidopsis thaliana) for reproducibility .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Virtual screening against fungal CYP51 (PDB: 3IFZ) identifies derivatives with improved binding affinity (e.g., fluorinated analogs).
- QSAR models : Descriptors like TDB3v and RDF70v correlate with anti-tubercular activity, enabling rational substituent selection (e.g., methoxy groups at position 8) .
Methodological Challenges and Solutions
Q. What are the challenges in scaling up synthesis, and how are they addressed?
- Byproduct formation : Boronate ester hydrolysis under acidic conditions reduces yield. Solution: Use anhydrous solvents and inert atmospheres .
- Scale-up limitations : Batch reactors suffer from heat transfer inefficiencies. Solution: Continuous flow reactors improve mixing and temperature control .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
